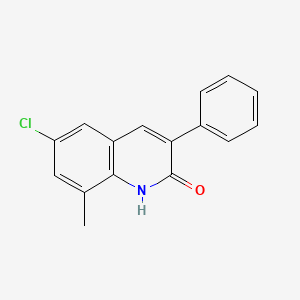

6-Chloro-8-methyl-3-phenyl-2-quinolinol

Description

Structure

3D Structure

Properties

CAS No. |

1031928-31-0 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

6-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C16H12ClNO/c1-10-7-13(17)8-12-9-14(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |

InChI Key |

WQLBWPGDBCBFKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 8 Methyl 3 Phenyl 2 Quinolinol and Analogues

Foundational Strategies for Quinoline (B57606) Annulation

The construction of the quinoline ring system can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to modern multicomponent and C-H activation protocols.

Overview of Classical Cyclization Reactions (e.g., Skraup, Doebner-Von Miller, Povarov)

Classical methods for quinoline synthesis, developed over a century ago, remain valuable for their simplicity and the availability of starting materials.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

The Doebner-Von Miller reaction is a more versatile modification of the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines. It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This reaction allows for the introduction of substituents on the pyridine (B92270) ring of the quinoline system.

The Povarov reaction is a [4+2] cycloaddition of an imine with an electron-rich alkene to form a tetrahydroquinoline, which can be subsequently oxidized to the corresponding quinoline. This reaction is a powerful tool for the synthesis of substituted quinolines and has been adapted for multicomponent approaches.

These classical reactions, while effective, often require harsh conditions and can sometimes lead to mixtures of products, necessitating careful purification.

Multicomponent Reaction Approaches for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For quinoline synthesis, MCRs offer a highly efficient and atom-economical approach to generate diverse scaffolds.

A notable example is the three-component Povarov-type reaction , which can involve an aniline, an aldehyde, and an alkyne to directly generate a substituted quinoline. These reactions are often catalyzed by Lewis or Brønsted acids and can provide access to a wide array of functionalized quinolines with high bond-forming efficiency. The versatility of MCRs allows for the introduction of various substituents by simply changing the starting components, making it a highly attractive strategy for generating libraries of quinoline derivatives.

Oxidative Annulation and C-H Activation Protocols

Modern synthetic methods have increasingly focused on the use of transition-metal catalysis to achieve the synthesis of quinolines through oxidative annulation and C-H activation strategies. These methods offer high levels of regioselectivity and functional group tolerance under milder reaction conditions compared to classical methods.

Oxidative annulation reactions often involve the coupling of anilines with alkynes or alkenes, catalyzed by transition metals such as rhodium, palladium, or copper. These reactions proceed through a sequence of C-H activation, migratory insertion, and reductive elimination steps to construct the quinoline ring.

C-H activation protocols provide a direct and atom-economical way to functionalize the quinoline core. By using a directing group, specific C-H bonds can be selectively activated and coupled with a variety of partners, allowing for the late-stage introduction of substituents onto a pre-formed quinoline ring. This strategy is particularly useful for the synthesis of complex and highly substituted quinoline derivatives.

Dedicated Synthetic Routes for 2-Quinolinol Systems

The synthesis of 2-quinolinol (or quinolin-2(1H)-one) derivatives can be achieved through several dedicated methods. One of the most common is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 2-quinolinols or 4-quinolinols. Generally, lower temperatures favor the formation of the kinetic product, the β-arylaminoacrylate, which upon thermal cyclization yields the 4-quinolinol (Conrad-Limpach). Higher temperatures tend to favor the thermodynamic product, the β-ketoanilide, which cyclizes to the 2-quinolinol (Knorr).

Another important method is the Camps cyclization , which involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a 2-quinolinol. This method is particularly useful for the synthesis of quinolinols with substituents on the benzene (B151609) ring.

The Vilsmeier-Haack reaction on substituted acetanilides provides a route to 2-chloro-3-formylquinolines, which can then be hydrolyzed to the corresponding 2-quinolinols. For instance, the reaction of an appropriately substituted acetanilide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield a 2-chloroquinoline derivative that serves as a versatile intermediate for 2-quinolinols.

| Reaction Name | Reactants | Product | Key Features |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | 2-Quinolinol or 4-Quinolinol | Temperature-dependent regioselectivity. |

| Camps Cyclization | o-Acylaminoacetophenone | 2-Quinolinol | Base-catalyzed intramolecular cyclization. |

| Vilsmeier-Haack | Substituted Acetanilide | 2-Chloro-3-formylquinoline | Intermediate for 2-quinolinols. |

Regioselective Functionalization for Chlorine, Methyl, and Phenyl Substituents

The introduction of specific substituents at desired positions on the quinoline ring is crucial for tailoring the properties of the final compound. For 6-Chloro-8-methyl-3-phenyl-2-quinolinol, regioselective methods for introducing the chloro, methyl, and phenyl groups are essential.

A plausible synthetic strategy for this compound could involve a Friedländer-type synthesis . This would entail the condensation of a suitably substituted 2-aminobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl phenylacetate. In this case, the required starting material would be 2-amino-5-chloro-3-methylbenzophenone.

Alternatively, a Conrad-Limpach or Knorr-type synthesis could be employed starting from 4-chloro-2-methylaniline and ethyl benzoylacetate. The reaction conditions would need to be carefully controlled to favor the desired 2-quinolinol isomer.

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of quinoline synthesis, a directing group can guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for the introduction of an electrophile.

For instance, a pre-existing group on the quinoline ring, such as an amide or a methoxy group, can direct lithiation to an adjacent position. Subsequent quenching with an appropriate electrophile can introduce a desired substituent with high regioselectivity. While not a primary method for the initial quinoline ring construction, DoM is invaluable for the late-stage functionalization of a pre-formed quinoline scaffold, allowing for the precise installation of substituents that might be difficult to introduce via other methods.

| Functionalization | Reagent/Method | Position |

| Chlorination | N-Chlorosuccinimide (NCS) | Varies with substrate and conditions |

| Methylation | Organometallic reagents (e.g., MeLi, MeMgBr) | Directed by existing groups |

| Phenylation | Suzuki or Stille coupling | Requires a halide or triflate |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the functionalization of the quinoline nucleus. researchgate.net The presence of a chloro substituent at the 6-position of the target molecule provides a reactive handle for such transformations.

The Suzuki-Miyaura coupling , which couples an organohalide with a boronic acid or ester, is a widely used method for the formation of C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.org For analogues of this compound, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the C6 position, thereby modifying the electronic and steric properties of the molecule. The general conditions for Suzuki-Miyaura coupling of chloroquinolines typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene or a mixture of DME and water. scispace.com

The Heck reaction , another cornerstone of palladium catalysis, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction could be applied to this compound to introduce alkenyl groups at the 6-position, which can serve as versatile intermediates for further synthetic manipulations. The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., triethylamine), and a phosphine ligand. nih.gov

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is particularly relevant for the derivatization of this compound, allowing for the introduction of various primary and secondary amines at the C6 position. The choice of palladium catalyst and ligand is crucial for the success of this transformation, with bulky electron-rich phosphine ligands often providing the best results. A sequential and selective Buchwald-Hartwig amination has been demonstrated for 6-bromo-2-chloroquinoline, highlighting the potential for controlled functionalization of dihaloquinolines. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloroquinoline Analogues

| Coupling Reaction | Chloroquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 6-Phenyl-9-benzylpurine | scispace.com |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 2-Chloro-6-anilinoquinoline | acs.org |

| Heck | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | Stilbene | wikipedia.org |

Electrophilic Aromatic Substitution Strategies

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the reaction is still possible, and the position of substitution is influenced by the existing substituents and the reaction conditions. For this compound, the benzene ring of the quinoline core is the primary site for electrophilic attack.

Halogenation of quinoline derivatives can be achieved with various reagents. For instance, bromination of 8-substituted quinolines has been investigated, showing that the position of bromination is dependent on the nature of the substituent at the 8-position.

Friedel-Crafts reactions on the quinoline nucleus are generally challenging due to the deactivating effect of the nitrogen atom and its tendency to coordinate with the Lewis acid catalyst. quora.combyjus.com However, intramolecular Friedel-Crafts acylations of quinoline carboxylic acids have been successfully employed to synthesize fused quinoline systems, suggesting that under appropriate conditions, these reactions can be viable. researchgate.netresearchgate.net For this compound, Friedel-Crafts reactions would likely require forcing conditions and may lead to a mixture of products.

Table 2: General Reactivity of Quinolines in Electrophilic Aromatic Substitution

| Reaction | Reagents | Typical Position of Substitution | Remarks |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5- and 8-positions | The electron-withdrawing nitrogen deactivates the ring. |

| Bromination | Br₂/Lewis Acid | 5- and 8-positions | Can be influenced by existing substituents. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Generally difficult | The nitrogen atom complexes with the Lewis acid catalyst. |

Catalyst Design and Optimization for Quinoline Synthesis

The synthesis of the quinoline core is a well-established area of organic chemistry, with numerous named reactions dedicated to its construction. Modern research focuses on the development of more efficient and environmentally benign catalytic systems.

Transition metal catalysts have been extensively used to promote the synthesis of quinolines. Iron catalysts are attractive due to their low cost and low toxicity. Iron-catalyzed reactions often proceed through pathways involving C-H activation and cyclization. Copper-catalyzed systems are also widely employed, often in aerobic conditions, for the synthesis of substituted quinolines. Cobalt catalysts have shown efficacy in the synthesis of quinolines from anilines and alkynes. Iodine, while not a metal, can act as a catalyst in various organic transformations, including the synthesis of quinolines, often proceeding through a radical pathway.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. researchgate.net Chiral phosphoric acids, for instance, have been used in the asymmetric transfer hydrogenation of quinolines. researchgate.net Catalyst-free approaches for quinoline synthesis have also been developed, often relying on thermal or microwave-assisted conditions to drive the reaction. nih.govmdpi.com These methods are highly desirable from a green chemistry perspective, as they avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

Table 3: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Metal-Catalyzed | FeCl₃ | Friedländer Synthesis | Low cost, low toxicity |

| Metal-Catalyzed | Cu(OAc)₂ | Aerobic Oxidation | Mild conditions |

| Organocatalytic | Chiral Phosphoric Acid | Asymmetric Hydrogenation | Metal-free, enantioselective |

| Catalyst-Free | N/A | Thermal Cyclization | Avoids catalyst contamination |

Green Chemistry Principles in Quinoline Synthesis (e.g., Microwave Irradiation, Ultrasonic Assistance, Aqueous Media)

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce the environmental impact of chemical processes.

Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of quinolines. This technique often leads to higher yields and shorter reaction times compared to conventional heating methods.

Ultrasonic assistance is another green chemistry tool that can enhance reaction rates and yields. nih.govresearchgate.netmdpi.comnih.govresearchgate.net The use of ultrasound in the synthesis of quinoline derivatives has been reported to be an efficient and environmentally friendly method. nih.govnih.gov

The use of aqueous media as a solvent for organic reactions is highly desirable from a green chemistry perspective. figshare.comamazonaws.com Water is non-toxic, non-flammable, and inexpensive. Several methods for the synthesis of quinolines in water have been developed, often in the presence of a suitable catalyst. amazonaws.com

Advanced Purification and Isolation Techniques for Substituted Quinolinols

The purification and isolation of the final product are critical steps in any synthetic sequence. For substituted quinolinols, a combination of techniques is often employed to achieve high purity.

Recrystallization is a fundamental technique for the purification of solid compounds. The choice of solvent is crucial for successful recrystallization. For substituted quinolinols, solvents such as ethanol, methanol, or mixtures of solvents are commonly used.

Chromatography is a powerful tool for the separation and purification of complex mixtures. For substituted quinolinols, column chromatography using silica gel or alumina as the stationary phase is a standard method. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes, and chiral HPLC can be employed for the separation of enantiomers. researchgate.netasianpubs.org

pH-zone-refining counter-current chromatography is an advanced chromatographic technique that has been successfully used for the preparative separation of closely related quinoline isomers, such as the di- and trisulfonated components of Quinoline Yellow. nih.gov This technique relies on the differential partitioning of the components between two immiscible liquid phases based on their pKa values.

Molecular Structure Elucidation and Spectroscopic Analysis Theoretical and Experimental Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy – Computational Prediction and Interpretation of Chemical Shifts

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule.

Proton NMR (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 6-Chloro-8-methyl-3-phenyl-2-quinolinol, distinct signals would be expected for the protons on the quinoline (B57606) and phenyl rings, as well as for the methyl group. The chemical shifts of these protons would be influenced by the electronic effects of the chloro, methyl, phenyl, and hydroxyl substituents. For example, the protons on the phenyl ring would likely appear in the aromatic region of the spectrum, with their exact positions dictated by the ring's rotational orientation relative to the quinoline core.

Carbon-13 NMR (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The number of unique carbon signals would confirm the molecule's symmetry. The chemical shifts of the carbon atoms would be highly sensitive to their local electronic environment, with the carbon bearing the hydroxyl group (C2), the chloro-substituted carbon (C6), and the methyl-substituted carbon (C8) exhibiting characteristic resonances. Computational predictions of both ¹H and ¹³C chemical shifts are powerful aids in spectral interpretation, but such data is not available for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the cleavage of the phenyl or methyl groups, providing further corroboration of the proposed structure. Without experimental data, a detailed analysis of its fragmentation pathways remains speculative.

Computational Chemistry and Quantum Mechanical Investigations of 6 Chloro 8 Methyl 3 Phenyl 2 Quinolinol

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding and predicting the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. nih.govresearchgate.net This analysis allows for the identification of regions that are susceptible to electrophilic and nucleophilic attack.

In an MEP map, different potential values are represented by a color spectrum. Regions of negative potential, typically colored red, are electron-rich and are the preferred sites for electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. Intermediate potential regions are colored green.

| Color on MEP Surface | Potential Value | Interpretation | Predicted Location on 6-Chloro-8-methyl-3-phenyl-2-quinolinol |

|---|---|---|---|

| Red | Negative | Electron-rich; site for electrophilic attack | Around Oxygen and Nitrogen atoms |

| Blue | Positive | Electron-deficient; site for nucleophilic attack | Around the hydroxyl Hydrogen atom |

| Green | Near-Zero | Neutral; region of low electrostatic interaction | Carbon backbone of the aromatic rings |

Natural Bond Orbital (NBO) Theory for Charge Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and anti-bonding interactions between orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization resulting from electron delocalization from a filled donor orbital to a vacant acceptor orbital.

In this compound, significant intramolecular interactions are anticipated. Key interactions would include the delocalization of lone pair (n) electrons from the oxygen and nitrogen atoms into the anti-bonding π* orbitals of the quinoline (B57606) and phenyl rings. These n → π* interactions contribute to the resonance stabilization of the heterocyclic system. Furthermore, π → π* interactions between the fused rings and the phenyl substituent would lead to extensive electron delocalization across the molecule. The analysis would also reveal hyperconjugative effects involving the methyl group's C-H bonds.

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Significance (E(2) Value) |

|---|---|---|---|

| LP (O) | π* (Quinoline Ring) | n → π | High; indicates strong delocalization and resonance |

| LP (N) | π (Quinoline Ring) | n → π | High; contributes to aromatic stabilization |

| π (Phenyl Ring) | π (Quinoline Ring) | π → π | Moderate; indicates electronic conjugation between rings |

| σ (C-H of Methyl) | π (Quinoline Ring) | σ → π* | Low; indicates hyperconjugative stabilization |

Theoretical Determination of Acidity/Basicity Constants (pKa) and Tautomeric Equilibria

The 2-quinolinol structure exists in a tautomeric equilibrium with its keto form, 6-chloro-8-methyl-3-phenyl-1H-quinolin-2-one. Quantum chemical calculations can predict the relative stability of these tautomers by computing their Gibbs free energies (ΔG) in both the gas phase and in various solvents. nih.gov The tautomer with the lower free energy will be the more stable and thus more populated form at equilibrium. The substituents on the quinoline ring—the electron-withdrawing chlorine atom, the electron-donating methyl group, and the phenyl ring—will all influence this equilibrium.

Furthermore, the acidity constant (pKa) of the hydroxyl group and the basicity of the quinoline nitrogen can be determined computationally. This is typically achieved by calculating the free energy change associated with the protonation and deprotonation reactions in a solvent, often modeled using a continuum solvation model. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to an unsubstituted quinolinol.

| Tautomeric Form | Structural Feature | Factors Favoring Stability |

|---|---|---|

| Enol (2-quinolinol) | Aromatic hydroxyl-substituted quinoline | Aromaticity of the entire fused-ring system |

| Keto (2-quinolone) | Amide group within a dihydropyridinone ring | High polarity, strong hydrogen-bonding capability of the amide |

Solvent Effects on Molecular Properties and Electronic Transitions

The surrounding solvent medium can significantly influence a molecule's properties, including its geometry, electronic structure, and absorption spectra. The Polarizable Continuum Model (PCM), and specifically its integral equation formalism variant (IEF-PCM), is a widely used computational method to simulate these solvent effects. mdpi.commdpi.com This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

By performing calculations in different simulated solvents, one can predict the solvatochromic shifts in the molecule's electronic absorption spectrum. These shifts occur because the solvent can stabilize the ground and excited states of the molecule to different extents. Time-Dependent Density Functional Theory (TD-DFT) coupled with PCM is the standard approach for calculating the vertical excitation energies and predicting the UV-Visible absorption maxima (λmax) in solution. mdpi.com For a molecule like this compound, polar solvents are expected to cause shifts in the π→π* and n→π* transitions due to dipole-dipole interactions and hydrogen bonding. researchgate.netorientjchem.org

| Solvent Type | Example | Expected Effect on Electronic Transitions |

|---|---|---|

| Nonpolar | Hexane, Toluene | Minimal shift; spectrum resembles the gas phase |

| Polar Aprotic | Acetonitrile, DMSO | Moderate shift due to dipole-dipole interactions |

| Polar Protic | Ethanol, Water | Significant shift due to hydrogen bonding with O and N atoms |

Conformational Analysis and Potential Energy Surface Exploration

While the quinoline ring system is rigid and planar, the molecule as a whole possesses conformational flexibility due to the rotation of the phenyl group around the single bond connecting it to the C3 position. A conformational analysis is necessary to identify the most stable three-dimensional arrangement of the molecule.

This is achieved by exploring the potential energy surface (PES) with respect to the dihedral angle defining the orientation of the phenyl ring relative to the quinoline plane. A relaxed PES scan involves systematically rotating this bond, optimizing the rest of the molecular geometry at each step, and calculating the corresponding energy. The resulting plot of energy versus dihedral angle reveals the global minimum energy conformer and the energy barriers to rotation. Studies on similar structures, such as methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, have shown through X-ray crystallography that the phenyl ring is significantly twisted out of the quinoline plane, with a dihedral angle of 57.5°. researchgate.net A similar non-planar, twisted conformation is expected to be the most stable for this compound to minimize steric hindrance between the rings.

| Phenyl-Quinoline Dihedral Angle (°) | Relative Energy (kcal/mol) - Hypothetical | Conformation |

|---|---|---|

| 0 | High | Eclipsed, high steric hindrance (Transition State) |

| ~60 | Low | Twisted, stable (Potential Minimum) |

| 90 | Moderate | Perpendicular (Transition State) |

Structure Property Relationships and Molecular Design Principles for Quinolinol Scaffolds

General Principles of Structure-Property Relationships in Heterocyclic Systems

Heterocyclic compounds, such as quinolinols, form a cornerstone of medicinal chemistry and materials science. Their biological activities and physical characteristics are dictated by the nature and arrangement of atoms within their rings, as well as the substituents attached. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a "privileged structure" in drug design due to its ability to interact with a diverse range of biological targets. acs.org

The properties of these systems are governed by several key principles:

Electronic Effects: The presence of heteroatoms like nitrogen introduces polarity and alters the electron distribution across the ring system. This influences the molecule's acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions.

Aromaticity and π-Systems: The delocalized π-electrons in the aromatic rings are crucial for stacking interactions, which are important in DNA intercalation and binding to flat receptor surfaces. libretexts.org The extent of this π-system can be modulated by substituents.

Steric Factors: The size and shape of the molecule and its substituents (steric hindrance) determine how it can fit into a binding pocket of a protein or enzyme, influencing its biological activity.

Lipophilicity: This property, often influenced by substituents, governs how a molecule passes through biological membranes and is a critical factor in its pharmacokinetic profile.

Role of Specific Substituents on Electronic and Steric Profiles

The chlorine atom at the C-6 position significantly modifies the electronic landscape of the quinolinol ring. As an electron-withdrawing group, chlorine pulls electron density from the aromatic system through a negative inductive (-I) effect. researchgate.neteurochlor.org This has several consequences:

Altered Reactivity: The withdrawal of electrons makes the quinoline ring less susceptible to electrophilic substitution but can increase the reactivity of specific carbon atoms to nucleophilic attack. researchgate.net Computational studies on 6-chloroquinoline (B1265530) have shown that the chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

Increased Lipophilicity: The presence of a chlorine atom generally increases the molecule's lipophilicity (fat-solubility). eurochlor.orgresearchgate.net This can enhance the molecule's ability to cross cell membranes.

Modulation of Acidity/Basicity: The electron-withdrawing nature of chlorine can decrease the basicity of the quinoline nitrogen atom and increase the acidity of the hydroxyl group at the C-2 position. eurochlor.org For example, the pKa of the quinoline nitrogen is lower in 5-chloro-8-hydroxyquinoline (B194070) compared to the unsubstituted 8-hydroxyquinoline (B1678124). acs.orgnih.gov

Table 1: Electronic Properties of Chlorine Substituent

| Property | Description | Impact on Quinolinol Scaffold |

|---|---|---|

| Inductive Effect | -I (Electron-withdrawing) | Decreases electron density on the aromatic ring. researchgate.neteurochlor.org |

| Reactivity | Alters site-selectivity for reactions | Can increase susceptibility to nucleophilic attack. researchgate.net |

| Lipophilicity | Increases | Enhances membrane permeability. eurochlor.orgresearchgate.net |

| Acidity/Basicity | Decreases basicity of ring nitrogen | Affects ionization state and receptor interactions. acs.orgnih.gov |

The methyl group at the C-8 position primarily exerts a steric influence. Its physical bulk can affect the molecule's conformation and its interactions with other molecules.

Conformational Rigidity: By limiting free rotation, the methyl group can lock the molecule into a more defined conformation, which can be beneficial for binding affinity if that conformation matches the receptor's binding site.

Electronic Contribution: While primarily a steric influencer, the methyl group also has a weak electron-donating (+I) effect, which can slightly modulate the electronic properties of the ring.

In related structures, such as 4-chloro-8-methylquinolin-2(1H)-one, the methyl group's presence is a key feature in synthetic strategies and reactivity studies. mdpi.com

The phenyl group at the C-3 position significantly extends the molecule's π-conjugated system, which has profound effects on its properties.

Extended π-Conjugation: Conjugated π systems, where alternating single and double bonds create a delocalized electron network, are generally more stable than isolated systems. libretexts.org The phenyl ring extends this conjugation from the quinolinol core, which can influence the molecule's electronic and photophysical properties.

Planarity and Molecular Shape: While the phenyl group itself is planar, its rotation relative to the quinolinol ring is a key conformational variable. X-ray crystallography studies of similar compounds, like methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, show that the phenyl ring is often significantly twisted out of the plane of the quinoline ring system. researchgate.netnih.govresearchgate.net This twist angle is a balance between maximizing π-conjugation (favoring planarity) and minimizing steric clash with neighboring atoms.

Intermolecular Interactions: The flat, electron-rich surface of the phenyl group is ideal for π-π stacking interactions, which are critical for binding to biological macromolecules like proteins and DNA. acs.org

Table 2: Conformational Data from Analogous Crystal Structures

| Compound | Dihedral Angle (Phenyl vs. Quinoline) | Reference |

|---|---|---|

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 57.5° | researchgate.netnih.gov |

Computational Approaches to Modulating Molecular Recognition and Specific Interactions

Computational chemistry provides powerful tools to predict and understand how molecules like 6-Chloro-8-methyl-3-phenyl-2-quinolinol will interact with biological targets, guiding the design of new and more effective compounds. researchgate.net

In silico (computer-based) methods are essential for modern drug discovery and materials science. mdpi.comnih.govbenthamdirect.com These techniques allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For quinoline-based scaffolds, docking studies can identify key interactions (like hydrogen bonds or hydrophobic contacts) within a target's binding site, helping to explain the compound's activity and suggest modifications for improved affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in a compound's chemical structure with changes in its biological activity. nih.govnih.gov By analyzing a series of related quinoline derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design process. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.govresearchgate.net This can reveal how the complex behaves in a more realistic, solvated environment and can help assess the stability of the binding interactions predicted by docking. nih.gov

These computational approaches have been successfully applied to various quinoline and quinazoline (B50416) derivatives to design new molecules with enhanced properties, accelerating the discovery process. researchgate.netmdpi.comresearchgate.net

Analysis of Hydrogen Bonding Potential and Hydrophobic Interactions

The molecular architecture of this compound dictates its intermolecular interaction profile, which is crucial for its behavior in various chemical and biological systems. This profile is a composite of its ability to form hydrogen bonds and its engagement in hydrophobic interactions.

Hydrogen Bonding: The quinolinol scaffold contains key functional groups that can participate in hydrogen bonding. The hydroxyl (-OH) group at the C2 position is a primary hydrogen bond donor. The nitrogen atom within the quinoline ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. nih.govnih.gov The proximity of the hydroxyl group to the heterocyclic nitrogen allows for the potential of forming strong intermolecular or intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity. nih.gov The formation of these bonds is a critical factor in the interaction of quinoline derivatives with biological targets, such as the active sites of proteins. nih.gov

Hydrophobic Interactions: The lipophilicity of this compound is significantly influenced by its various substituents. Hydrophobic interactions are fundamental to the molecule's ability to bind with nonpolar regions of macromolecules or to partition into lipid environments. mdpi.com The key contributors to its hydrophobic character are the phenyl ring at the C3 position, the methyl group at C8, and the chloro group at C6.

Phenyl Group: The large, nonpolar surface area of the phenyl ring is a major contributor to the molecule's hydrophobicity, promoting π-π stacking interactions with aromatic residues in proteins. nih.gov

Methyl Group: The addition of a methyl group generally increases the lipophilicity of a molecule. mdpi.com

Chloro Group: Halogen atoms, such as chlorine, also enhance lipophilicity, which can be a critical factor in modulating a compound's activity. nih.gov

The interplay between the hydrophilic hydrogen-bonding domain (the hydroxyl and nitrogen atoms) and the extensive hydrophobic regions defines the amphipathic nature of the molecule.

The following table summarizes the contributions of the different structural motifs of this compound to its interaction potential.

| Structural Component | Primary Interaction Type | Role |

| 2-Hydroxyl Group (-OH) | Hydrogen Bonding | Donor |

| Quinoline Nitrogen | Hydrogen Bonding | Acceptor |

| 3-Phenyl Group | Hydrophobic / π-π Stacking | Increases lipophilicity and provides aromatic interaction surface |

| 6-Chloro Group | Hydrophobic | Increases lipophilicity |

| 8-Methyl Group | Hydrophobic | Increases lipophilicity |

| Quinoline Scaffold | Hydrophobic / π-π Stacking | Provides a large, nonpolar surface area |

Rational Design Strategies for Targeted Chemical Applications

The quinolinol scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its synthetic accessibility and its ability to interact with a wide range of biological targets and chemical systems. acs.orgresearchgate.net Rational design strategies for derivatives of this compound focus on the systematic modification of its structure to optimize its properties for specific applications, such as targeting kinases or acting as fluorescent sensors. nih.govscispace.com

The design process leverages the structure-property relationships discussed previously. Key strategies include:

Modulation of Lipophilicity: The balance between hydrophilicity and hydrophobicity is critical. For instance, in drug design, increasing lipophilicity by adding or modifying hydrophobic groups (like the chloro or methyl substituents) can enhance membrane permeability. nih.gov However, excessive lipophilicity can lead to poor solubility. Therefore, a careful balance is sought by modifying substituents on the phenyl ring or the quinoline core.

Optimization of Hydrogen Bonding: The hydrogen bond donor/acceptor pattern can be fine-tuned to achieve specific binding. The nitrogen atom of the quinoline nucleus has a significant tendency to form hydrogen bonds within the active sites of various proteins. nih.gov Esterification or etherification of the 2-hydroxyl group can remove its hydrogen-donating ability, which can be used to probe the importance of this interaction for a particular target.

Steric and Electronic Modifications: The size, shape, and electronic properties of the substituents can be altered to improve target affinity and selectivity.

Electronic Effects: Adding electron-withdrawing groups (like the chloro substituent) or electron-donating groups to the phenyl or quinoline rings can modulate the pKa of the hydroxyl group and the electron density of the aromatic system, thereby influencing binding affinities and reactivity. nih.gov

These design principles have been applied to develop quinoline derivatives for various targeted applications. For example, quinoline-based molecules have been designed as kinase inhibitors for anticancer therapy, where the quinoline core interacts with the hinge region of the kinase active site. nih.govnih.gov Other applications include the development of antimalarial agents and fluorescent chemosensors for metal ions, where the chelating ability of the 8-hydroxyquinoline scaffold is exploited. researchgate.netscispace.comrroij.com The specific substitutions on the this compound scaffold would be tailored to optimize interactions with the intended target, whether it be a protein, a metal ion, or another molecule.

The table below outlines rational design considerations for modifying the this compound scaffold.

| Position | Substituent | Potential Modifications | Design Goal |

| C2 | -OH | Esterification, Etherification | Modulate H-bond donating capacity, alter solubility |

| C3 | Phenyl | Substitution on the phenyl ring (e.g., -F, -OCH3, -NO2) | Tune electronic properties, steric bulk, and lipophilicity |

| C6 | -Cl | Replacement with other halogens (F, Br) or H | Fine-tune lipophilicity and electronic effects |

| C8 | -CH3 | Replacement with larger alkyl groups or H | Alter steric profile and lipophilicity |

| Quinoline N | - | Protonation, Coordination to metals | Modulate H-bond accepting capacity, create metal complexes |

By systematically applying these strategies, new derivatives based on the this compound structure can be rationally designed to achieve enhanced performance in a wide array of targeted chemical applications. acs.orgnih.gov

Mechanistic Investigations at the Molecular Level

Theoretical Exploration of Potential Chemical Transformations and Reaction Mechanisms

While specific experimental studies on the reaction mechanisms of 6-Chloro-8-methyl-3-phenyl-2-quinolinol are not extensively documented, theoretical explorations based on the reactivity of the quinolinone scaffold provide valuable insights. The presence of chloro, methyl, and phenyl substituents on the quinolin-2-one core introduces a complex interplay of electronic and steric effects that dictate its chemical behavior.

The quinolinone ring system is susceptible to various transformations. For instance, nucleophilic substitution reactions at the chloro-substituted position are theoretically plausible. Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated the feasibility of displacing the chloro group with various nucleophiles, leading to a range of 4-substituted derivatives mdpi.comresearchgate.net. These reactions can proceed through different mechanisms, including SNAr (Substitution Nucleophilic Aromatic) pathways, where the aromatic ring is activated towards nucleophilic attack. The rate and feasibility of such reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, the presence of the 2-quinolinol moiety suggests the possibility of tautomerism, existing in equilibrium between the keto (quinolinone) and enol (quinolinol) forms. The relative stability of these tautomers can be investigated using computational methods like Density Functional Theory (DFT), which has been successfully applied to study other quinoline (B57606) derivatives dergipark.org.trresearchgate.netsemanticscholar.org. The position of this equilibrium is crucial as it can significantly affect the compound's reactivity and biological interactions.

Theoretical studies on related quinoline derivatives have also explored cycloaddition reactions. For example, energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes have been shown to proceed via a [2π + 2σ] ortho-cycloaddition rsc.org. The specific substituents on this compound would modulate the electronic properties of the quinoline ring, thereby influencing its propensity to participate in such cycloaddition reactions.

Computational Studies of Molecular Interactions with Specific Chemical Environments or Scaffolds

Computational methods are powerful tools for understanding how this compound interacts with its molecular environment. These studies can predict binding affinities and orientations within biological targets or interactions with other molecules.

Molecular Docking and Simulation of Binding Orientations

For instance, molecular docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown that these derivatives can occupy the binding sites of enzymes like PI3Kα, engaging with key residues mdpi.com. Similarly, docking studies on other quinoline derivatives have identified crucial hydrophobic and hydrogen bond interactions with their respective targets nih.govnih.govacs.org. Based on these findings, it can be postulated that the phenyl group of this compound could engage in π-π stacking interactions, while the quinolinol core could form hydrogen bonds with appropriate donor/acceptor groups within a binding site. The chloro and methyl groups would further influence the binding affinity and specificity through steric and electronic contributions.

The following table summarizes representative interaction types observed in docking studies of related quinoline compounds, which could be extrapolated to this compound.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | 2-hydroxyl group, Nitrogen of the quinoline ring |

| π-π Stacking | Phenyl ring, Quinoline ring system |

| Hydrophobic Interactions | Methyl group, Phenyl ring, Chloro group |

Energetic Analysis of Intermolecular Complexes

The stability of intermolecular complexes formed by this compound can be quantified through energetic analysis using computational methods. Techniques like DFT can be employed to calculate the binding energies of the compound with various interaction partners. These calculations provide a quantitative measure of the strength of the interaction and can help in ranking potential binding partners.

Redox Mechanisms in Quinolinol Systems

The quinolinol scaffold is known to exhibit redox activity, which can be a key aspect of its chemical and biological function. The electron-donating and -withdrawing substituents on this compound will significantly influence its redox properties.

Investigation of Radical Formation Pathways

Quinolinol systems can participate in reactions involving the formation of radical species. The hydroxyl group of the 2-quinolinol can undergo oxidation to form a quinone-like structure, a process that can involve radical intermediates. The stability of these radicals would be influenced by the substituents on the quinoline ring. The phenyl group at the 3-position can delocalize the unpaired electron, thereby stabilizing the radical intermediate. Conversely, the electron-withdrawing chloro group at the 6-position and the electron-donating methyl group at the 8-position will have opposing effects on the electron density and, consequently, on the ease of radical formation.

Theoretical calculations can be used to model the energetics of different radical formation pathways, such as homolytic bond cleavage of the O-H bond or single-electron transfer reactions. These calculations can help in identifying the most probable pathways under different conditions.

Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions. Quinolinol derivatives can act as both electron donors and acceptors, depending on the reaction environment and their substitution pattern. The redox potential of this compound will determine its propensity to participate in electron transfer reactions.

The study of electron transfer pathways in similar systems has shown that both one-electron and two-electron transfer processes can occur nih.gov. The specific mechanism for this compound would depend on the nature of the redox partner and the surrounding medium.

Kinetic and Thermodynamic Aspects of Quinolinol Reactions (Theoretical)

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of chemical reactions at the molecular level. For quinolinol derivatives, including this compound, these methods offer insights into reaction pathways, the stability of intermediates, and the energetic barriers that govern reaction rates. While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly accessible literature, theoretical studies on related heterocyclic systems, such as quinolines and pyridones, establish a robust framework for understanding these aspects.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and energetics of molecules. nih.govresearchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This allows for the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics.

Transition State Theory (TST) provides a formal connection between the calculated properties of the transition state and the macroscopic reaction rate. By calculating the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic (ΔH‡) and entropic (ΔS‡) contributions, it is possible to estimate theoretical rate constants for elementary reaction steps. These calculations can reveal the feasibility of a proposed reaction mechanism and predict how changes in molecular structure will affect the reaction rate.

For a hypothetical reaction of this compound, such as an electrophilic substitution or a coupling reaction, theoretical calculations would typically provide the data presented in the following illustrative tables. It is important to note that the data in these tables are representative examples and not the result of actual calculations for this specific compound.

Table 1: Hypothetical Kinetic Parameters for an Electrophilic Aromatic Substitution on this compound

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

|---|---|---|---|

| Formation of σ-complex | 22.5 | 18.2 | -14.4 |

| Deprotonation | 5.3 | 3.1 | -7.4 |

This table illustrates the calculated activation barriers for the key steps in a hypothetical electrophilic substitution reaction. The formation of the intermediate σ-complex is shown as the rate-determining step, with a higher activation energy.

| Parameter | Value |

|---|---|

| Change in Enthalpy (ΔH) (kcal/mol) | -15.8 |

| Change in Entropy (ΔS) (cal/mol·K) | 5.2 |

| Change in Gibbs Free Energy (ΔG) (kcal/mol) | -17.3 |

Through such theoretical investigations, a detailed understanding of the factors controlling the reactivity and stability of this compound can be achieved, guiding further experimental work in the synthesis and application of this and related compounds.

Advanced Research Applications and Future Perspectives

Application in Materials Science and Photophysical Research

The inherent photophysical properties of the quinoline (B57606) scaffold suggest that 6-Chloro-8-methyl-3-phenyl-2-quinolinol could be a valuable component in the development of novel materials with unique optical and electronic characteristics.

Quinoline derivatives are actively investigated for their potential use in Organic Light-Emitting Devices (OLEDs) due to their electron-transporting and light-emitting capabilities. The this compound molecule possesses a rigid, planar structure with an extended π-conjugated system, which are desirable features for charge transport and luminescence. The presence of the chlorine atom and the phenyl group can further modulate the electronic properties, potentially leading to materials with tailored emission colors and improved device efficiency and stability. Future research could focus on synthesizing and characterizing this compound to evaluate its performance as an emitter or host material in OLEDs.

The quinoline core is a well-established fluorophore, and its derivatives are often employed as fluorescent probes for the detection of various analytes, including metal ions and biomolecules. The fluorescence of this compound is likely to be sensitive to its local environment, making it a candidate for the development of chemosensors. For instance, the nitrogen and oxygen atoms in the quinolinol ring could act as a binding site for metal ions, leading to a detectable change in its fluorescence emission. Research in this area would involve studying the compound's photophysical response to different ions and biological molecules to assess its suitability as a selective and sensitive fluorescent probe.

Development of Chemical Probes for Research Toolboxes

Chemical probes are essential tools for dissecting complex biological processes. The structural motifs within this compound suggest its potential as a scaffold for the design of novel chemical probes. The substituted quinoline framework can be systematically modified to introduce reactive groups or affinity tags, enabling its use in activity-based protein profiling or as a ligand for specific biological targets. The development of such probes would facilitate the identification and validation of new drug targets and enhance our understanding of cellular signaling pathways.

Methodological Innovations in Synthetic and Computational Quinoline Chemistry

The synthesis of polysubstituted quinolines like this compound often requires multi-step procedures. Future research is likely to focus on the development of more efficient and sustainable synthetic methodologies. This could involve the exploration of novel catalytic systems, one-pot reactions, and flow chemistry approaches to streamline the synthesis and improve yields.

From a computational perspective, density functional theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can aid in the rational design of derivatives with optimized properties for specific applications. For example, computational screening could be employed to predict the photophysical characteristics of a library of related compounds, guiding synthetic efforts towards the most promising candidates.

Synergistic Integration of Chemoinformatics and Machine Learning in Compound Discovery

The integration of chemoinformatics and machine learning is revolutionizing the field of drug discovery and materials science. For a compound like this compound, these computational tools can be leveraged in several ways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-8-methyl-3-phenyl-2-quinolinol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves cyclocondensation of substituted anilines with carbonyl-containing precursors. For example, ferrocenyl imine intermediates (e.g., 26D) can react with acetaldehyde in the presence of iodine as a catalyst, yielding chloro-substituted quinolines with ~63% efficiency after chromatographic purification . Optimization may include varying catalysts (e.g., iodine or Lewis acids), temperature gradients, or solvent polarity to improve regioselectivity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming substitution patterns and aromaticity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) resolves molecular packing and hydrogen-bonding networks, even with twinned or low-resolution data .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment. Gradient elution using C18 columns and acetonitrile/water mobile phases can separate impurities like unreacted precursors or regioisomers . Mass-directed fractionation further isolates high-purity fractions.

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer : Iterative refinement is essential. For example, if NMR suggests a planar conformation but X-ray shows steric distortion, density functional theory (DFT) calculations can model electronic effects. Cross-validation using multiple datasets (e.g., IR, Raman) and software tools like Olex2 or Mercury helps reconcile discrepancies .

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

- Methodological Answer : Molecular docking (AutoDock/Vina) and Molecular Dynamics (MD) simulations assess binding affinities with biological targets. For crystallography, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π, halogen bonding), guiding crystal engineering for desired properties .

Q. What challenges arise in determining the crystal structure when dealing with twinned or low-resolution data?

- Methodological Answer : Twinned crystals require specialized refinement protocols in SHELXL, such as using TWIN/BASF commands to deconvolute overlapping reflections. Low-resolution data benefit from restraints on bond lengths/angles and incorporation of prior spectroscopic data to reduce model bias .

Q. How do chloro and methyl substituents influence electronic properties and intermolecular interactions?

- Methodological Answer : Chlorine enhances electron-withdrawing effects, polarizing the quinoline ring and favoring π-π stacking. Methyl groups introduce steric bulk, disrupting planar packing and promoting C–H···O/N interactions. Electrostatic potential maps (derived from DFT) visualize these effects .

Q. What are the best practices for detecting polymorphism or solvate formation during crystallization?

- Methodological Answer : Screen crystallization solvents (polar vs. nonpolar) and temperatures. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while Powder X-ray Diffraction (PXRD) distinguishes solvate vs. anhydrous forms. Pair Distribution Function (PDF) analysis resolves amorphous-crystalline phase mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.